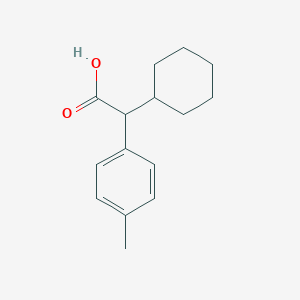

![molecular formula C15H18N4O B2603650 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide CAS No. 1326854-71-0](/img/structure/B2603650.png)

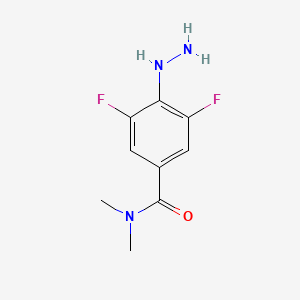

2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide: is used as a catalyst in various organic synthesis reactions. Its role is crucial in enhancing reaction rates and selectivity, particularly in esterifications and transesterifications . The compound’s ability to donate electrons due to the dimethylamino group makes it an effective nucleophilic catalyst.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of diverse heterocyclic compounds. It’s particularly valuable in the formation of biologically active molecules, where it undergoes condensation and substitution reactions due to the active hydrogen on the cyanoacetamide moiety .

Development of Chemotherapeutic Agents

The compound’s derivatives are explored for their potential in creating novel chemotherapeutic agents. Its structural versatility allows for the synthesis of various organic heterocycles, which are then screened for medicinal properties .

Selective Oxidation Processes

In the field of selective oxidation, 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide is used to facilitate the oxidation of methyl aromatics with molecular oxygen. This process is significant in the chemical industry for producing oxygenated aromatic chemicals .

Pharmaceutical Research

Pharmaceutical research utilizes this compound for the development of drugs due to its ability to form stable and reactive intermediates. It’s particularly useful in the design of drugs with improved pharmacokinetic properties .

Material Science

The compound finds applications in material science, where it’s used to synthesize novel materials with specific electronic or photonic properties. Its molecular structure can be tailored to achieve desired characteristics .

Biochemistry Studies

In biochemistry, the compound is used to study enzyme-catalyzed reactions. Its structural analogs can mimic substrates or inhibitors, providing insights into enzyme mechanisms .

Environmental Chemistry

Lastly, it’s used in environmental chemistry to develop sensors and assays for detecting pollutants. The compound’s reactivity with various environmental contaminants makes it suitable for such applications .

Propiedades

IUPAC Name |

2-amino-N-[[4-(dimethylamino)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19(2)12-7-5-11(6-8-12)10-18-15(20)13-4-3-9-17-14(13)16/h3-9H,10H2,1-2H3,(H2,16,17)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGVHSCAEUSTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

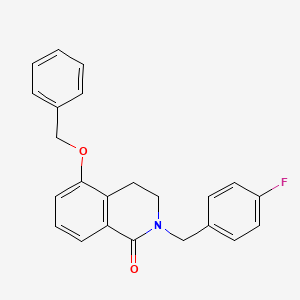

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)

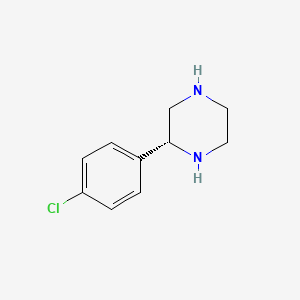

![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)

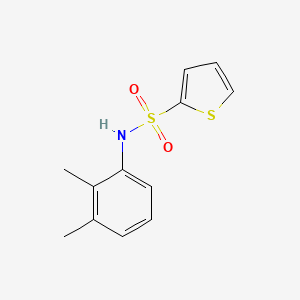

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)

![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)

![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2603585.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603590.png)